2-Ethyl-6-methylaniline
Overview
Description
2-Ethyl-6-methylaniline: is an organic compound with the molecular formula C9H13N . It is also known by other names such as 3-Ethyl-2-aminotoluene and 6-Ethyl-o-toluidine . This compound is a metabolite of several herbicides, including metolachlor, diuron, and monuron . It is a colorless to pale yellow liquid with a boiling point of 231°C and a melting point of -33°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylaniline can be synthesized through the ortho-selective alkylation of o-toluidine with ethene in the presence of triethyl aluminum as a catalyst . The reaction is carried out at high temperature (300-325°C) and high pressure (4 MPa). After the reaction, the product is purified by rectification, omitting the hydrolysis process .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of o-toluidine and ethylene as raw materials. The reaction is catalyzed by triethyl aluminum, and the product is separated from the catalyst through high-vacuum separation. This method allows the catalyst to be reused multiple times, reducing waste and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nitric acid for nitration and bromine for bromination.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Nitro and bromo derivatives.
Scientific Research Applications
2-Ethyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used in the synthesis of racemic esters of N-(2-ethyl-6-methylphenyl)alanine (NEMPA).
Biology: It is studied for its role as a metabolite of herbicides and its degradation in soils.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylaniline involves its interaction with various molecular targets and pathways. As a metabolite of herbicides, it can affect the metabolic pathways in plants and microorganisms. It can also interact with enzymes and proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
- 2,6-Dimethylaniline
- 2,6-Diethylaniline
- 2-Ethylaniline
- 2,4,6-Trimethylaniline
- 2,6-Diisopropylaniline
Comparison: 2-Ethyl-6-methylaniline is unique due to its specific substitution pattern on the benzene ring, which affects its reactivity and applications. Compared to 2,6-Dimethylaniline and 2,6-Diethylaniline, it has a different balance of steric and electronic effects, making it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
2-ethyl-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKJJNCIILLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027833 | |
Record name | 2-Ethyl-6-methylaniline | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-6-ethyl aniline appears as a clear liquid with a pungent odor. Water insoluble and less dense than water. Hence floats on water. (USCG, 1999), Liquid | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10266 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzenamine, 2-ethyl-6-methyl- | |
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Boiling Point |
447.8 °F at 760 mmHg (USCG, 1999) | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10266 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
215 °F (USCG, 1999) | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/10266 | |
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Density |
0.969 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
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CAS No. |
24549-06-2 | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
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Record name | 2-Ethyl-6-methylaniline | |
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Record name | 2-Ethyl-6-methylaniline | |
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Record name | Benzenamine, 2-ethyl-6-methyl- | |
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Record name | 2-Ethyl-6-methylaniline | |
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Record name | 6-ethyl-2-toluidine | |
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Record name | 2-ETHYL-6-METHYLANILINE | |
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Melting Point |
-27.4 °F (USCG, 1999) | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10266 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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